4-Chloro-5-sulfamoylanthranilic acid

Catalog No.
S592436
CAS No.
3086-91-7
M.F
C7H7ClN2O4S
M. Wt
250.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-sulfamoylanthranilic acid

CAS Number

3086-91-7

Product Name

4-Chloro-5-sulfamoylanthranilic acid

IUPAC Name

2-amino-4-chloro-5-sulfamoylbenzoic acid

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

InChI

InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14)

InChI Key

QQLJBZFXGDHSRU-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O

Synonyms

4-Chloro-5-sulfamoylanthranilic acid; 4-Chloro-5-sulfamylanthranilic acid; Desfurylmethylfurosemide; Saluamine; 4-Chloro-5-sulfamoyl-anthranilic Acid; 2-Amino-4-chloro-5-sulfamoylbenzoic Acid; 4-Chloro-5-sulfamoylanthranilic Acid

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O

4-Chloro-5-sulfamoylanthranilic acid, also known as 2-amino-4-chloro-5-sulfamoylbenzoic acid, is a chemical compound with the molecular formula C7H7ClN2O4SC_7H_7ClN_2O_4S. It features a sulfonamide group and a chloro substituent on an anthranilic acid backbone, which contributes to its unique properties. This compound is primarily recognized as a metabolite of furosemide, a loop diuretic used for treating conditions like edema and hypertension. The presence of the sulfonamide group enhances its biological activity, making it relevant in pharmacological contexts .

Saluamine does not exhibit any significant diuretic effect itself.

  • Limited Data: Information on the specific safety profile of Saluamine is limited.
  • Potential Hazards: Given its structural similarity to furosemide, Saluamine might possess similar side effects, although likely at a much lower potency. Furosemide can cause electrolyte imbalances, dehydration, and hearing loss with prolonged use [].

Saluamine is not a naturally occurring compound but rather a metabolite, meaning it is a substance formed by the breakdown of another molecule. In this case, Saluamine is a metabolite of the loop diuretic furosemide, commonly used to treat high blood pressure and edema (fluid build-up) [].

Understanding Saluamine's Formation

Scientific research focuses on understanding the formation and behavior of Saluamine in the body. Studies have employed various techniques, including:

  • High-performance liquid chromatography (HPLC) to separate and quantify Saluamine and other furosemide metabolites.
  • Mass spectrometry to identify and characterize the structure of Saluamine.
  • In vitro (laboratory) studies to investigate the biological effects of Saluamine on isolated cells or tissues [].

These research efforts aim to:

  • Elucidate the metabolic pathway through which furosemide is converted into Saluamine [].
  • Determine the extent to which Saluamine contributes to the diuretic effect of furosemide [].
  • Investigate the potential for Saluamine to have its own unique biological activities beyond its diuretic properties [].

Current Research Landscape

Currently, research on Saluamine is in its early stages and primarily focuses on understanding its basic properties and potential applications. Further research is needed to determine:

  • The full extent of Saluamine's pharmacological effects [].
  • Its potential therapeutic benefits or adverse side effects [].
  • Whether Saluamine can be developed into a new drug or serve as a biomarker for monitoring furosemide therapy [].
Typical of aromatic sulfonamides:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of derivatives.
  • Acid-Base Reactions: The carboxylic acid group can act as an acid, while the amino group can act as a base, facilitating proton transfer reactions.
  • Condensation Reactions: It may react with aldehydes or ketones to form imines or other condensation products .

Several methods exist for synthesizing 4-chloro-5-sulfamoylanthranilic acid:

  • From Furosemide: Hydrolysis of furosemide can yield 4-chloro-5-sulfamoylanthranilic acid as a metabolite.
  • Direct Synthesis: Starting from anthranilic acid, chlorination and subsequent sulfonation can produce this compound.
  • Derivatization: Various derivatives can be synthesized through nucleophilic substitution reactions involving the chlorine atom or through condensation reactions with amines or alcohols .

4-Chloro-5-sulfamoylanthranilic acid has several applications:

  • Pharmaceutical Research: Used as a reference standard in pharmacological studies and drug formulation.
  • Metabolite Studies: Important in understanding the metabolic pathways of furosemide and related compounds.
  • Analytical Chemistry: Employed in analytical methods to detect and quantify sulfonamide derivatives in biological samples .

Research indicates that 4-chloro-5-sulfamoylanthranilic acid interacts with various biological systems:

  • Drug Metabolism: It plays a role in the metabolic pathway of furosemide, influencing its pharmacokinetics.
  • Protein Binding Studies: Investigations into how this compound binds to plasma proteins can provide insights into its bioavailability and therapeutic efficacy .

Several compounds share structural similarities with 4-chloro-5-sulfamoylanthranilic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
FurosemideContains a similar sulfonamide structureA potent loop diuretic; more widely used clinically
SulfamethoxazoleSulfonamide antibioticPrimarily used for bacterial infections
4-Amino-N-(4-chlorobenzene)sulfonamideSimilar sulfonamide structureUsed in various pharmaceutical applications

Uniqueness of 4-Chloro-5-Sulfamoylanthranilic Acid

What sets 4-chloro-5-sulfamoylanthranilic acid apart is its role as a specific metabolite of furosemide, which may influence its pharmacological profile differently than other sulfonamides. Its unique combination of functional groups allows for diverse chemical reactivity and potential applications in drug development and analytical chemistry .

4-Chloro-5-sulfamoylanthranilic acid (CSA) was first identified as a metabolite of furosemide, a loop diuretic developed in the 1960s. Its discovery emerged from studies on furosemide’s pharmacokinetics, where researchers observed its formation during hepatic and renal metabolism. The compound’s structural relationship to anthranilic acid derivatives, a class of molecules with broad pharmaceutical applications, further solidified its importance in medicinal chemistry.

Nomenclature and Synonyms

The compound is systematically named 2-amino-4-chloro-5-sulfamoylbenzoic acid (IUPAC). Common synonyms include:

  • Saluamine
  • Desfurylmethylfurosemide
  • Furosemide Related Compound B

Its CAS registry number is 3086-91-7, and it is cataloged under HMDB ID HMDB0060761.

4-Chloro-5-sulfamoylanthranilic acid possesses the molecular formula C₇H₇ClN₂O₄S with a molecular weight of 250.66 grams per mole [1] [2] [3]. The compound is assigned Chemical Abstracts Service number 3086-91-7 and carries the International Union of Pure and Applied Chemistry name 2-amino-4-chloro-5-sulfamoylbenzoic acid [1] [4]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as NC1=CC(Cl)=C(C=C1C(O)=O)S(N)(=O)=O [5] [7].

The molecular architecture is based on a benzene ring framework bearing multiple functional groups in specific positions [1] [6]. The carboxylic acid group (-COOH) occupies position 1, while the amino group (-NH₂) is located at position 2 [4] [5]. A chlorine atom substitutes at position 4, and the sulfamoyl group (-SO₂NH₂) is positioned at carbon 5 of the aromatic ring [1] [3] [7].

PropertyValue
Molecular FormulaC₇H₇ClN₂O₄S
Molecular Weight250.66 g/mol
Chemical Abstracts Service Number3086-91-7
International Union of Pure and Applied Chemistry Name2-amino-4-chloro-5-sulfamoylbenzoic acid
Simplified Molecular Input Line Entry SystemNC1=CC(Cl)=C(C=C1C(O)=O)S(N)(=O)=O
International Chemical Identifier KeyQQLJBZFXGDHSRU-UHFFFAOYSA-N

Stereochemistry and Isomerism

4-Chloro-5-sulfamoylanthranilic acid exhibits achiral stereochemistry with no defined stereocenters present in its molecular structure [7] [10]. The compound demonstrates no optical activity and contains zero out of zero defined stereocenters [7] [10]. Additionally, the molecule possesses no E/Z centers, maintaining a neutral charge state under standard conditions [7] [10].

The achiral nature of this compound stems from the planar aromatic ring system and the symmetrical arrangement of substituents [7] [10]. The absence of asymmetric carbon atoms eliminates the possibility of enantiomeric forms [7] [10]. Under physiological conditions, the molecule carries a net charge of -1 due to the ionization of the carboxylic acid group [5].

Stereochemical PropertyValue
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0/0
E/Z Centers0
Charge State0
Physiological Charge-1

Electronic Structure and Resonance Effects

The electronic structure of 4-Chloro-5-sulfamoylanthranilic acid is characterized by significant resonance effects within the aromatic system [13]. The presence of the amino group at position 2 contributes electron density to the benzene ring through resonance donation [13]. This electron-donating effect is counterbalanced by the electron-withdrawing properties of the chlorine atom, carboxylic acid group, and sulfamoyl substituent [13].

The sulfamoyl group exhibits strong electron-withdrawing characteristics through both inductive and resonance effects [13]. Research has demonstrated that the electronic delocalization within the chlorosulfamoyl benzoic acid entity influences bond strength, particularly affecting the Carbon-Nitrogen bond stability [13]. The activation energy for Carbon-Nitrogen bond cleavage has been measured at 47.7 ± 1.93 kilocalories per mole, which is significantly lower than the typical 59 ± 4 kilocalories per mole required for such bond dissociation [13].

This reduced activation energy has been attributed to the weakening of the Carbon-Nitrogen bond through the inductive effect and the delocalization of electrons from the aniline nitrogen within the chlorosulfamoyl benzoic acid framework [13]. The resonance stabilization involves multiple canonical forms that distribute electron density across the aromatic system [13].

Physicochemical Parameters: Melting Point, Boiling Point, Solubility, and Density

4-Chloro-5-sulfamoylanthranilic acid demonstrates a melting point range of 267-271°C with decomposition occurring during the melting process [2] [14] [17]. The compound exhibits a predicted boiling point of 549.2 ± 60.0°C at standard atmospheric pressure [14] [17]. The predicted density of the compound is 1.726 ± 0.06 grams per cubic centimeter [14] [17].

Water solubility measurements indicate that 4-Chloro-5-sulfamoylanthranilic acid dissolves to a concentration of 2.99 milligrams per milliliter, equivalent to 556 milligrams per liter at 25°C [5] [14]. The compound demonstrates slight solubility in dimethyl sulfoxide and methanol [14]. The partition coefficient values range from 0.66 to 2.63, indicating moderate lipophilicity [5] [8] [17].

The predicted acid dissociation constant value of 4.18 ± 0.10 suggests that the compound behaves as a weak acid under physiological conditions [14]. The polar surface area spans 123.48 to 131.86 square angstroms, contributing to its solubility characteristics [5] [17]. The flash point is predicted to occur at 286°C [17].

Physicochemical PropertyValueMethod
Melting Point267-271°C (decomposition)Literature/Experimental
Boiling Point (predicted)549.2±60.0°CComputational prediction
Density (predicted)1.726±0.06 g/cm³Computational prediction
Water Solubility2.99 mg/mL (556 mg/L at 25°C)ALOGPS/Experimental
Partition Coefficient0.66-2.63Chemaxon/ALOGPS
Acid Dissociation Constant (predicted)4.18±0.10Computational prediction
Flash Point (predicted)286°CComputational prediction
Polar Surface Area123.48-131.86 ŲChemaxon

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of 4-Chloro-5-sulfamoylanthranilic acid has been conducted using 500 megahertz proton-carbon heteronuclear multiple quantum coherence techniques in deuterated dimethyl sulfoxide at 25°C [20]. The spectroscopic data confirm the structural identity of the compound through characteristic chemical shift patterns [20]. The carboxyl group undergoes hydrogen-deuterium exchange in deuterated dimethyl sulfoxide, affecting the observable proton signals [20].

The nuclear magnetic resonance spectrum demonstrates distinct resonances corresponding to the aromatic protons and the amino group substituents [20]. The technique has proven effective for identification and quantitative analysis of the compound in various matrices [20].

Mass Spectrometry

Mass spectrometric analysis reveals characteristic fragmentation patterns for 4-Chloro-5-sulfamoylanthranilic acid [1] [20]. Electrospray ionization mass spectrometry in negative ion mode produces a deprotonated molecular ion at mass-to-charge ratio 249.98 [20]. The fragmentation pattern includes significant peaks at mass-to-charge ratios of 77.9656 and 77.9657 representing the base peak fragments [1].

Additional fragment ions appear at mass-to-charge ratios of 63.9637, 61.9718, 34.9718, 79.9814, 126.0117, 204.9842, 121.0411, and 94.0294 [1]. The fragmentation pathway involves loss of various functional groups including the sulfamoyl moiety and chlorine atom [1] [20].

Mass-to-Charge RatioRelative IntensityAssignment
34.9718129Cl⁺
61.9718699SO₂NH₂⁺
63.9637749SO₂⁺
77.9656999C₅H₂N⁺
77.9657999Base peak fragment
79.9814119HSO₃⁺
94.0294137Fragment
121.0411197Fragment
126.0117289Fragment
204.9842199Fragment

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis demonstrates distinct absorption characteristics for 4-Chloro-5-sulfamoylanthranilic acid [20]. The compound exhibits absorption maxima that differ from structurally related compounds, providing a means for identification and quantitative analysis [20]. High-performance liquid chromatography coupled with ultraviolet detection at 272 nanometers has been successfully employed for analytical applications [20].

The ultraviolet spectrum reflects the electronic transitions within the aromatic system and the conjugated functional groups [20]. The spectroscopic properties enable sensitive detection and quantification of the compound in biological and environmental samples [20].

Crystallographic Data and Solid-State Properties

Limited crystallographic data are available for 4-Chloro-5-sulfamoylanthranilic acid in the current literature [22] [24]. X-ray diffraction studies have been employed to investigate the compound in the context of mechanically induced decomposition during cryogenic grinding processes [22]. These studies revealed that mechanical stress can induce both structural changes and chemical decomposition [22].

Recent investigations have identified polymorphic behavior in structurally related chlorosulfonyl salicylic acid derivatives [24]. Four distinct polymorphs have been characterized using single-crystal X-ray diffraction and powder X-ray diffraction techniques [24]. These polymorphs demonstrate varying crystal lattice energies and intermolecular interaction patterns [24].

The solid-state properties of 4-Chloro-5-sulfamoylanthranilic acid are influenced by hydrogen bonding interactions between the amino, carboxyl, and sulfamoyl functional groups [24]. Crystal lattice energies and intermolecular forces contribute to the observed melting point and thermal decomposition behavior [13] [24]. The compound demonstrates stability under normal storage conditions but undergoes decomposition when subjected to elevated temperatures or mechanical stress [13] [22].

4-Chloro-5-sulfamoylanthranilic acid exhibits dual chemical classification, simultaneously belonging to both benzenesulfonamide and anthranilic acid derivative families [1] [2] [3]. This compound represents a unique intersection of two pharmacologically significant chemical classes.

Benzenesulfonamide Classification

Within the benzenesulfonamide family, 4-Chloro-5-sulfamoylanthranilic acid is classified as a primary aromatic sulfonamide [2] [3]. Benzenesulfonamides constitute a diverse group of compounds containing a sulfonamide group sulfur-linked to a benzene ring [2]. The Medical Subject Headings (MeSH) classification system formally recognizes benzenesulfonamides as compounds that "contain sulfonamide group S-linked to a benzene ring" [3]. Many benzenesulfonamide derivatives function as pharmaceuticals, with their sulfonamide moiety targeting various enzymes including carbonic anhydrases, acetylcholinesterase, butyrylcholinesterase, and cyclooxygenase 2 [3].

The structural arrangement of 4-Chloro-5-sulfamoylanthranilic acid places the sulfamoyl group (-SO₂NH₂) at the 5-position of the benzene ring, creating a meta relationship with the carboxylic acid functionality [1] [4]. This positioning is significant for the compound's biological activity and distinguishes it from other benzenesulfonamide derivatives where sulfonamide groups may occupy different positions on the aromatic ring [5] [6].

Anthranilic Acid Derivative Classification

As an anthranilic acid derivative, 4-Chloro-5-sulfamoylanthranilic acid belongs to the broader family of 2-aminobenzoic acid compounds [7] [8] [9]. Anthranilic acid derivatives are characterized by the presence of adjacent amino and carboxylic acid functional groups on a benzene ring [8] [9]. This structural motif provides multiple reactive sites for derivatization and biological interaction [10] [9].

The compound's classification within anthranilic acid derivatives is particularly significant given the medicinal chemistry importance of this scaffold [7] [8]. Anthranilic acid serves as a biochemical precursor to tryptophan and functions as a foundational structure for numerous therapeutic agents including anti-inflammatory fenamates, diuretics such as furosemide, antiallergic compounds like tranilast, and anticoagulants including betrixaban [8] [9].

Table 1: Basic Chemical Properties of 4-Chloro-5-sulfamoylanthranilic acid

PropertyValueReference
IUPAC Name2-amino-4-chloro-5-sulfamoylbenzoic acid [1] [4]
Common Name4-Chloro-5-sulfamoylanthranilic acid [1] [4]
Molecular FormulaC₇H₇ClN₂O₄S [1] [4]
Molecular Weight (g/mol)250.659 [1] [4]
CAS Registry Number3086-91-7 [1] [4]
Melting Point (°C)267°C (dec.) [11] [12]
Boiling Point (°C)549.2°C at 760 mmHg [11] [12]
Density (g/cm³)1.726 [11] [12]
Water Solubility (mg/L)556 (25°C) [12]
LogP2.63 [12]
pKa4.18 [13]

Functional Group Analysis and Reactivity

The molecular architecture of 4-Chloro-5-sulfamoylanthranilic acid incorporates multiple functional groups that collectively determine its chemical behavior and biological activity [1] [14]. Each functional group contributes distinct electronic and steric properties that influence the compound's overall reactivity profile.

Primary Amino Group (-NH₂)

The primary amino group positioned at C-2 serves as a nucleophilic center and hydrogen bonding donor [14]. This functional group exhibits characteristic basicity with the ability to undergo protonation under acidic conditions, facilitating salt formation [14]. The amino group can participate in electrophilic substitution reactions, enabling derivatization through acylation, alkylation, and condensation reactions . The ortho relationship between the amino and carboxylic acid groups creates opportunities for intramolecular hydrogen bonding, potentially influencing the compound's conformation and stability [16].

Carboxylic Acid Group (-COOH)

The carboxylic acid functionality at C-1 provides acidic character to the molecule with a predicted pKa of 4.18 [13]. This group functions as both a hydrogen bond donor and acceptor, contributing to the compound's water solubility and intermolecular interactions [16]. The carboxyl group readily undergoes acid-base reactions, esterification, and amidation, providing synthetic versatility for derivative preparation [17]. Under physiological conditions, the carboxylic acid exists primarily in its ionized form, enhancing water solubility and potential for ionic interactions with biological targets [14].

Sulfamoyl Group (-SO₂NH₂)

The sulfamoyl group at C-5 represents a critical pharmacophore element characteristic of many biologically active compounds [6] . This functional group exhibits both hydrogen bond donor and acceptor capabilities through its amino and sulfonyl components [16]. The sulfamoyl group's strong electron-withdrawing nature significantly influences the electronic distribution within the aromatic ring, affecting the reactivity of adjacent positions . This group can undergo nucleophilic substitution reactions and serves as a coordination site for metal ions [6].

Chloro Substituent (-Cl)

The chlorine atom at C-4 functions as an electron-withdrawing substituent through both inductive and resonance effects [14]. This halogen can participate in halogen bonding interactions and serves as a leaving group in nucleophilic aromatic substitution reactions . The chloro substituent's position para to the carboxylic acid and meta to both the amino and sulfamoyl groups creates a specific electronic environment that influences the compound's overall reactivity [14].

Table 2: Functional Group Analysis

Functional GroupPositionChemical SignificanceReactivity
Primary amino group (-NH₂)C-2 (ortho to carboxyl)Nucleophilic center, hydrogen bonding donorElectrophilic substitution, salt formation
Carboxylic acid group (-COOH)C-1Acidic functionality, hydrogen bonding donor/acceptorAcid-base reactions, esterification, amidation
Sulfamoyl group (-SO₂NH₂)C-5 (meta to carboxyl)Hydrogen bonding donor/acceptor, electron-withdrawingNucleophilic substitution, metal coordination
Chloro substituent (-Cl)C-4 (para to carboxyl)Electron-withdrawing, halogen bondingNucleophilic aromatic substitution
Benzene ringCore structureAromatic π-system for stacking interactionsElectrophilic aromatic substitution
Overall classificationDual classificationBenzenesulfonamide and anthranilic acid derivativeMultiple reaction pathways available

Electronic Effects and Reactivity Patterns

The combination of electron-withdrawing groups (chloro and sulfamoyl) with the electron-donating amino group creates a complex electronic environment within the aromatic ring [14]. The sulfamoyl group's strong electron-withdrawing effect, combined with the chloro substituent, activates the aromatic ring toward nucleophilic substitution while simultaneously deactivating it toward electrophilic substitution . This electronic modulation influences the compound's interaction with biological targets and its susceptibility to metabolic transformations [14].

Comparative Analysis with Structurally Related Compounds

Understanding the structural relationships between 4-Chloro-5-sulfamoylanthranilic acid and related compounds provides insights into structure-activity relationships and synthetic pathways [18] [19]. The compound's position within this chemical family illustrates the systematic modifications possible on the anthranilic acid scaffold.

Furosemide - Parent Drug Relationship

Furosemide, chemically known as 4-chloro-2-[(2-furanylmethyl)amino]-5-sulfamoylbenzoic acid, represents the most significant structural relative of 4-Chloro-5-sulfamoylanthranilic acid [18] [19]. The key structural difference lies in the presence of a furfuryl group attached to the amino nitrogen in furosemide, while 4-Chloro-5-sulfamoylanthranilic acid retains a free primary amino group [1] [18]. This modification represents a metabolic transformation where the furfuryl moiety is cleaved through biotransformation processes, producing 4-Chloro-5-sulfamoylanthranilic acid as a major metabolite [1] [20] .

The metabolic relationship between these compounds has been extensively documented, with 4-Chloro-5-sulfamoylanthranilic acid identified as "Furosemide Related Compound B" in pharmaceutical reference standards [13] [21]. This metabolite retains some diuretic activity, though generally reduced compared to the parent drug . The structural simplification from furosemide to its metabolite demonstrates how functional group modifications can alter biological activity while maintaining core pharmacophore elements .

Synthetic Derivatives and Building Blocks

N-Benzyl-4-chloro-5-sulfamoylanthranilic acid represents another significant derivative where the primary amino group has been modified through benzylation [22] [23] [24]. This compound serves as an organic building block in synthetic chemistry, demonstrating how the basic scaffold can be functionalized for various applications [22] [24]. The benzyl group introduction increases molecular weight to 340.78 g/mol and alters the compound's physicochemical properties, including increased lipophilicity and modified hydrogen bonding patterns [22] [23].

The methyl ester derivative, 4-Chloro-5-sulfamoylanthranilic acid methyl ester, illustrates carboxylic acid derivatization [17]. This modification converts the free acid to an ester, altering solubility characteristics and providing a protected form suitable for further synthetic manipulations [17]. Such derivatives are valuable synthetic intermediates in the preparation of more complex structures.

Anthranilic Acid Family Comparisons

Comparison with unsubstituted anthranilic acid highlights the impact of chloro and sulfamoyl substitutions [25]. Anthranilic acid (2-aminobenzoic acid) serves as the basic scaffold, with molecular formula C₇H₇NO₂ and molecular weight 137.14 g/mol [25]. The addition of chloro and sulfamoyl substituents in 4-Chloro-5-sulfamoylanthranilic acid increases molecular weight by approximately 113 daltons and introduces significant electronic and steric modifications [1] [25].

The positional isomer 2-(Sulfamoylamino)benzoic acid demonstrates alternative substitution patterns where the sulfamoyl group is attached to the amino position rather than directly to the aromatic ring [16]. This structural variant has molecular formula C₇H₈N₂O₄S and molecular weight 216.22 g/mol, showing how different connectivity patterns can create distinct compounds with potentially different biological activities [16].

Table 3: Classification within Chemical Taxonomies

Classification SystemPrimary ClassificationSecondary ClassificationReference
Chemical ClassBenzenesulfonamidesAromatic sulfonamides [2] [3]
Pharmacological ClassLoop diuretic metaboliteAnthranilic acid derivatives [1] [20]
Therapeutic CategoryCardiovascular systemDiuretic compounds [1] [20]
Structural ClassificationAnthranilic acid derivativesChlorobenzoic acid derivatives [7] [8] [9]
Functional ClassificationAromatic sulfonamidesPrimary sulfonamides [2] [3]
Metabolic RoleFurosemide metaboliteDrug degradation product [1] [20] [26]

Table 4: Structurally Related Compounds Comparison

Compound NameMolecular FormulaMolecular WeightKey Structural DifferenceBiological Activity
4-Chloro-5-sulfamoylanthranilic acidC₇H₇ClN₂O₄S250.659Parent compoundDiuretic metabolite
FurosemideC₁₂H₁₁ClN₂O₅S330.744Contains furfuryl group at amino positionLoop diuretic
N-Benzyl-4-chloro-5-sulfamoylanthranilic acidC₁₄H₁₃ClN₂O₄S340.78Contains benzyl group at amino positionOrganic synthesis building block
4-Chloro-5-sulfamoylanthranilic acid methyl esterC₈H₉ClN₂O₄S264.69Methyl ester of carboxylic acidSynthetic intermediate
Anthranilic acidC₇H₇NO₂137.14Lacks chloro and sulfamoyl substituentsBiochemical precursor
2-(Sulfamoylamino)benzoic acidC₇H₈N₂O₄S216.22Sulfamoyl group attached to amino positionPotential enzyme inhibitor

Structure-Activity Relationships

The comparative analysis reveals several key structure-activity relationships within this compound family [27]. The presence of both chloro and sulfamoyl substituents appears essential for diuretic activity, as evidenced by the reduced activity observed when these groups are absent . The position of the sulfamoyl group at C-5 creates optimal spacing for interaction with biological targets, particularly enzymes involved in renal function .

The modification of the amino group through alkylation or acylation significantly affects biological activity and pharmacokinetic properties [22] . Furosemide's enhanced potency compared to its metabolite suggests that the furfuryl group contributes to target binding affinity or selectivity . Similarly, the benzyl derivative's altered activity profile demonstrates how amino group substitution can modulate biological effects [22].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.5

Appearance

Pale Beige to Tan Solid

Melting Point

>233˚C

UNII

CQE8131SF0

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3086-91-7

Wikipedia

4-chloro-5-sulfamoylanthranilic acid

Dates

Last modified: 08-15-2023

Explore Compound Types